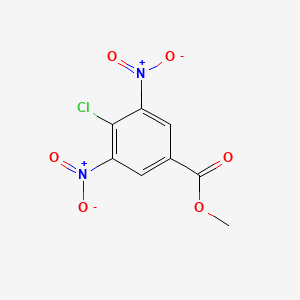

Methyl 4-chloro-3,5-dinitrobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56926. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-chloro-3,5-dinitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O6/c1-17-8(12)4-2-5(10(13)14)7(9)6(3-4)11(15)16/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJUFTUQWRBJBJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10180221 | |

| Record name | Benzoic acid, 4-chloro-3,5-dinitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2552-45-6 | |

| Record name | Benzoic acid, 4-chloro-3,5-dinitro-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002552456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2552-45-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56926 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-chloro-3,5-dinitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 4-CHLORO-3,5-DINITROBENZOATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Methyl 4-chloro-3,5-dinitrobenzoate CAS number"

An In-Depth Technical Guide to Methyl 4-chloro-3,5-dinitrobenzoate (CAS: 2552-45-6) for Research and Development

Introduction

This compound, identified by the CAS Number 2552-45-6, is a nitrated aromatic ester that serves as a valuable intermediate and research chemical.[1][2] Its molecular structure, featuring a chlorinated benzene ring activated by two nitro groups and a methyl ester functional group, imparts a unique reactivity profile that is of significant interest in organic synthesis and materials science. This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth exploration of this compound's properties, synthesis, characterization, applications, and safe handling protocols. The content herein is intended for researchers, chemists, and professionals in drug development who require a comprehensive understanding of this versatile reagent.

Part 1: Physicochemical and Structural Properties

A thorough understanding of a chemical's properties is foundational to its effective application. This compound is typically a crystalline solid, appearing as light yellow needles or an off-white powder.[3][4]

Key Physicochemical Data

The fundamental properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 2552-45-6 | [1][5][6] |

| Molecular Formula | C₈H₅ClN₂O₆ | [1][5][7] |

| Molecular Weight | 260.59 g/mol | [1][5] |

| Melting Point | 102 - 109 °C | [3][4] |

| Boiling Point | 381.4 °C (estimated) | [1] |

| Appearance | Light yellow needles / Off-white powder | [3][4] |

| IUPAC Name | This compound | [5] |

Structural Analysis

The geometry of the molecule has been elucidated by X-ray crystallography.[7] The benzene ring serves as the central scaffold. The two nitro groups and the methyl ester group are not perfectly coplanar with the ring. In the crystal structure, these groups form dihedral angles of 29.6°, 82.3°, and 13.7°, respectively, with the benzene ring.[7][8] This non-planar arrangement influences the molecule's crystal packing and can affect its reactivity and interaction with other molecules. The crystal structure is stabilized by weak C-H···O intermolecular interactions.[7]

Part 2: Synthesis and Purification

The most direct and commonly cited method for preparing this compound is the Fischer esterification of its corresponding carboxylic acid.[3] This process is efficient, with reported yields as high as 89%.[3]

Recommended Synthesis Protocol: Fischer Esterification

This protocol describes the synthesis from 4-Chloro-3,5-dinitrobenzoic acid.

Materials:

-

4-Chloro-3,5-dinitrobenzoic acid (CAS: 118-97-8)

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Filtration apparatus (Büchner funnel)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 25.0 g of 4-Chloro-3,5-dinitrobenzoic acid in 125 mL of methanol. Cool the solution in an ice bath.

-

Catalyst Addition: While stirring, slowly and carefully add 3.0 mL of concentrated sulfuric acid to the cooled solution. The addition is exothermic and must be done cautiously to prevent overheating.

-

Causality Insight: Concentrated sulfuric acid serves as a catalyst. It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the methanol.

-

-

Reflux: Remove the ice bath, allow the mixture to warm to room temperature, and then heat it to reflux. Maintain reflux for approximately 18 hours.[3]

-

Causality Insight: Heating to reflux accelerates the reaction rate, allowing the equilibrium of the esterification to be reached more quickly. The extended reaction time helps to drive the reaction towards the product, maximizing the yield.

-

-

Crystallization and Isolation: After the reflux period, cool the reaction mixture. The product, this compound, is less soluble in cold methanol and will precipitate out as light yellow needles.[3]

-

Filtration: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of cold methanol (approx. 15 mL) to remove any residual sulfuric acid and unreacted starting material.[3]

-

Drying: Dry the purified product. The expected yield is approximately 23.6 g (89%), with a melting point of 104-105.5°C.[3]

Purification by Recrystallization

For obtaining a high-purity product, recrystallization from methanol is recommended.[3] This technique relies on the principle that the desired compound is significantly more soluble in the hot solvent than in the cold solvent, while impurities remain either soluble or insoluble in the cold solvent.

Part 3: Analytical Characterization

Post-synthesis, it is imperative to verify the identity, structure, and purity of the compound. A multi-technique approach is standard practice in research and industrial settings.

Standard Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The aromatic protons will appear as a singlet, and the methyl protons of the ester group will also be a distinct singlet.

-

Infrared (IR) Spectroscopy: IR analysis helps to identify the key functional groups. Characteristic absorption bands for the nitro groups (N-O stretch), the ester carbonyl (C=O stretch), and the aryl-chloride (C-Cl stretch) are expected.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the compound's mass (260.59 g/mol ).[5]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for assessing the purity of the final product, capable of separating the target compound from starting materials and by-products.[9]

Summary of Spectral Data

| Technique | Data Source | Key Information |

| ¹H NMR | Wiley (via PubChem) | Spectrum available for structural confirmation.[5] |

| ¹³C NMR | Wiley (via PubChem) | Spectrum available for structural confirmation.[5] |

| GC-MS | NIST (via PubChem) | Molecular ion peaks observed at m/z 260 and 229.[5] |

| FTIR | Aldrich (via PubChem) | Spectrum available for functional group analysis.[5] |

Part 4: Applications in Scientific Research

This compound is more than a synthetic intermediate; it possesses properties that make it a useful tool in various research domains.

-

Probing Reaction Kinetics: The electron-deficient aromatic ring makes the compound susceptible to nucleophilic aromatic substitution. It has been used as a substrate to study the kinetics of transfer reactions with nucleophiles such as amines, sulfides, and phosphines.[1]

-

Chemical Sensing: As a photoinduced electron acceptor, it has potential applications in the development of chemical sensors, for example, in the detection of hydroxide ions.[1]

-

Agrochemical Research: The compound has been investigated for its utility as a herbicide and a seed-dressing fungicide, indicating potential applications in agriculture.[7]

-

Precursor for Advanced Materials and Pharmaceuticals: The three distinct functional groups (ester, chloro, nitro) offer multiple handles for synthetic modification.

-

The nitro groups can be reduced to amines, which are common precursors for dyes, polymers, and pharmaceutically active molecules.

-

The chloro group can be displaced by various nucleophiles.

-

The ester can be hydrolyzed back to a carboxylic acid or converted to other functional groups. This versatility makes it a valuable building block. For instance, related compounds like 4-chloro-3-nitrobenzoic acid have been used to synthesize novel copper(II) complexes exhibiting significant anticancer activity.[10] This suggests that derivatives of this compound could be explored as ligands in medicinal inorganic chemistry.

-

Part 5: Safety, Handling, and Storage

Proper handling of any chemical reagent is critical for laboratory safety. This compound is classified as a skin sensitizer and requires careful handling.

GHS Hazard Information

Recommended Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4][11][12]

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.[11][12]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid dust formation. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4][12]

-

First Aid:

-

Skin Contact: Wash off with soap and plenty of water. If skin irritation or rash occurs, get medical attention.[11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4][11]

-

Inhalation: Move the person into fresh air. If breathing is difficult, seek medical attention.[11]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.

-

Storage

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][12]

-

Store away from incompatible materials such as strong oxidizing agents.[4]

Conclusion

This compound is a well-characterized compound with a robust synthesis protocol and a range of established and potential applications. Its utility as a kinetic probe, a precursor in agrochemical research, and a versatile building block for complex organic synthesis underscores its importance for the chemical research community. Adherence to the analytical and safety protocols outlined in this guide will enable researchers to utilize this valuable reagent effectively and safely in their scientific endeavors.

References

-

PrepChem.com. (n.d.). Synthesis of a. This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Liu, Y. L., Zou, P., Xie, M. H., Wu, H., & He, Y. J. (2009). Methyl 4-chloro-3,5-dinitro-benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o62. Retrieved from [Link]

-

Capot Chemical. (n.d.). Material Safety Data Sheet - Methyl 4-chloro-3-nitrobenzoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Chloro-3,5-dinitrobenzoic acid. PubChem Compound Database. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 2552-45-6 | Product Name : this compound. Retrieved from [Link]

- Google Patents. (n.d.). CN101570522B - Synthetic method suitable for industrial production of active ester.

-

Regal, K., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Retrieved from [Link]

-

National Center for Biotechnology Information. (2009). Methyl 4-chloro-3,5-dinitro-benzoate. PubMed. Retrieved from [Link]

-

Wang, Y., et al. (2022). Synthesis, Characterization, DNA/HSA Interactions, and Anticancer Activity of Two Novel Copper(II) Complexes with 4-Chloro-3-Nitrobenzoic Acid Ligand. Molecules, 27(15), 4995. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). [Application of methyl in drug design]. PubMed. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. prepchem.com [prepchem.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound | C8H5ClN2O6 | CID 96161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 2552-45-6 [chemicalbook.com]

- 7. Methyl 4-chloro-3,5-dinitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methyl 4-chloro-3,5-dinitro-benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. mdpi.com [mdpi.com]

- 11. capotchem.com [capotchem.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

"Methyl 4-chloro-3,5-dinitrobenzoate IUPAC name"

An In-depth Technical Guide to Methyl 4-chloro-3,5-dinitrobenzoate for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development engaged with this compound. It moves beyond a simple recitation of facts to provide field-proven insights into its synthesis, characterization, reactivity, and safe handling, grounded in established scientific principles. Every protocol and piece of data is presented within a framework of experimental integrity and validation.

Core Chemical Identity and Properties

This compound is a nitrated aromatic compound featuring a methyl ester, a chloro-substituent, and two nitro groups. These functional groups impart distinct reactivity and physicochemical properties, making it a valuable, albeit specialized, intermediate in organic synthesis.

Chemical Structure

The structural arrangement of functional groups on the benzene ring dictates the molecule's electrophilic nature.

This DOT script is a conceptual representation. A proper chemical structure diagram is recommended for publication.

Caption: 2D Structure of this compound.

Key Identifiers and Physicochemical Data

For unambiguous identification and experimental planning, the following data are critical.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 2552-45-6 | [1] |

| Molecular Formula | C₈H₅ClN₂O₆ | [1][2][3] |

| Molecular Weight | 260.59 g/mol | [1][2] |

| Canonical SMILES | COC(=O)C1=CC(=C(C(=C1)[O-])Cl)[O-] | [1][2] |

| InChIKey | YJUFTUQWRBJBJN-UHFFFAOYSA-N | [1] |

| Appearance | Off-white to light yellow crystalline solid/powder | [4][5] |

| Melting Point | 104–109 °C | [4][5][6] |

| Boiling Point | 381.4 °C (Predicted) | [2] |

| Solubility | Insoluble in water; soluble in methanol and other organic solvents. | [4][5] |

Synthesis and Mechanistic Rationale

The most direct and reliable synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid.[4] This method is valued for its high yield and operational simplicity.

Synthesis Workflow Diagram

Caption: Fischer esterification workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[4]

Materials:

-

4-Chloro-3,5-dinitrobenzoic acid (25.0 g)

-

Methanol (140 mL total)

-

Concentrated Sulfuric Acid (3.0 mL)

Procedure:

-

Catalyst Preparation: In a flask appropriate for reflux, carefully add concentrated sulfuric acid (3.0 mL) to cooled methanol (125 mL). Causality: Sulfuric acid is a strong dehydrating agent and proton source, essential for protonating the carbonyl oxygen of the carboxylic acid. This protonation dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic methanol.

-

Reactant Addition: Dissolve 4-chloro-3,5-dinitrobenzoic acid (25.0 g) into the acidic methanol solution. The solution may need to be kept cool initially to manage any exotherm.

-

Reaction: Allow the mixture to warm to room temperature, then equip the flask with a reflux condenser and heat to reflux. Maintain reflux for approximately 18 hours. Causality: The reaction is reversible and proceeds slowly at room temperature. Heating to reflux provides the necessary activation energy and increases the reaction rate to drive the equilibrium towards the ester product, as described by Le Châtelier's principle (though water is not actively removed in this setup, the large excess of methanol helps shift the equilibrium).

-

Isolation: After 18 hours, remove the heat source and allow the reaction mixture to cool slowly to room temperature, followed by further cooling in an ice bath. The product will precipitate as light yellow needles.[4]

-

Purification: Collect the solid product by vacuum filtration. Wash the collected crystals with a small volume of cold methanol (15 mL) to remove residual sulfuric acid and unreacted starting material.

-

Drying & Yield: The product can be further purified by recrystallization from methanol to yield high-purity light yellow needles (typical yield: ~89%).[4]

Protocol Trustworthiness: A Self-Validating System

The success of this protocol is validated by the physical properties of the product. The formation of a crystalline solid with a sharp melting point (e.g., 104-105.5°C) is a strong indicator of high purity.[4] Any significant deviation or broad melting range would suggest incomplete reaction or the presence of impurities, prompting further purification.

Spectroscopic and Analytical Characterization

Confirmation of the product's identity is achieved through a combination of spectroscopic methods. The data presented here are based on public spectral databases.[1]

| Technique | Key Data Points |

| ¹H NMR | Aromatic protons will appear as singlets in the downfield region (typically > 8.5 ppm) due to the strong electron-withdrawing effects of the nitro and chloro groups. A distinct singlet for the methyl ester protons will appear upfield (around 4.0 ppm). |

| ¹³C NMR | Expect signals for the ester carbonyl carbon (~160-165 ppm), aromatic carbons attached to nitro groups (~148 ppm), the carbon attached to chlorine (~135 ppm), and the methoxy carbon (~53 ppm). |

| IR Spectroscopy | Strong characteristic absorptions for C=O stretch of the ester (1720-1740 cm⁻¹), asymmetric and symmetric N-O stretches of the nitro groups (~1530 cm⁻¹ and ~1350 cm⁻¹, respectively), and C-Cl stretch (700-800 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak (M⁺) should be observed at m/z ≈ 260, exhibiting a characteristic isotopic pattern (M+2) of approximately 3:1 intensity due to the presence of the ³⁵Cl and ³⁷Cl isotopes. |

Reactivity and Applications in Drug Development

While not a drug itself, this compound serves as a versatile chemical scaffold. Its utility stems from the predictable reactivity of its functional groups.

Core Reactivity

The molecule's primary characteristic is the highly electron-deficient aromatic ring. The two nitro groups and the chlorine atom are powerful electron-withdrawing groups, making the ring susceptible to Nucleophilic Aromatic Substitution (SₙAr) .

-

Mechanism Insight: The chlorine atom at the 4-position is activated for substitution by nucleophiles (e.g., amines, thiols, alkoxides). The nitro groups at the 3- and 5-positions provide powerful resonance stabilization to the negatively charged intermediate (Meisenheimer complex) formed during the SₙAr reaction, thereby lowering the activation energy for the substitution. This makes the chlorine a good leaving group under relatively mild conditions.

-

Application in Synthesis: This reactivity is highly valuable for building molecular complexity. For instance, reacting it with a primary or secondary amine can introduce a nitrogen-containing substituent, a common step in the synthesis of bioactive molecules. It has been described as a photoinduced electron acceptor and a reagent for kinetic studies of transfer reactions with various nucleophiles.[2]

Relevance to Drug Development Professionals

The true potential of this compound for medicinal chemistry lies in its role as a versatile building block.

-

Scaffold for Library Synthesis: The predictable SₙAr reactivity allows for the rapid synthesis of a library of derivatives by reacting the core scaffold with a diverse set of nucleophiles. This is a common strategy in the hit-to-lead optimization phase of drug discovery.

-

Bioisosteric Replacement: The nitro groups can be chemically reduced to amino groups. These anilines are fundamental precursors for a vast array of chemical transformations, including amide bond formation, sulfonamide synthesis, and diazotization, enabling the exploration of structure-activity relationships (SAR).

-

Methyl Ester as a Handle: The methyl ester can be hydrolyzed back to a carboxylic acid, which can then be coupled with amines (using standard peptide coupling reagents) to form amides—a cornerstone linkage in many pharmaceutical agents. Alternatively, it can be reduced to a primary alcohol. The general importance of adding or modifying methyl groups is a key strategy in optimizing the physicochemical and pharmacokinetic properties of drug candidates.[7]

-

Precursor to Bioactive Molecules: While this specific molecule is not widely cited in recent drug synthesis, its precursors are. For example, 4-chloro-3-nitrobenzoic acid has been used as a primary ligand in the synthesis of novel copper(II) complexes that exhibit significant anticancer activity, in some cases greater than the standard-of-care drug cisplatin.[8] This demonstrates the potential of the underlying chemical framework in designing new therapeutic agents.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with this chemical. It is classified as a skin sensitizer and requires careful handling to avoid contact.

Hazard Classification

-

GHS Classification: Skin Sensitization, Category 1.[1]

-

Hazard Statement: H317 - May cause an allergic skin reaction.[1]

-

Signal Word: Warning.[1]

Safe Handling Protocol

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5][9]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or glasses with side-shields compliant with EN166 (EU) or OSHA 29 CFR 1910.133 (US).[5][10]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and use proper removal technique to avoid skin contact.[9]

-

Body Protection: Wear a lab coat or long-sleeved clothing to prevent skin exposure.[11]

-

-

Hygiene Practices: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[5][11]

Storage and Disposal

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5][11] Store away from strong oxidizing agents.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

First Aid Measures

-

Skin Contact: Immediately wash off with soap and plenty of water. If skin irritation or rash occurs, seek medical attention.[9]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[5][10]

-

Inhalation: Move person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[9]

Conclusion

This compound is more than a catalog chemical; it is a potent synthetic intermediate whose value is defined by its highly tunable reactivity. The electron-deficient nature of its aromatic core, primarily driven by the flanking nitro groups, activates the chloro-substituent for SₙAr reactions, providing a reliable entry point for molecular elaboration. For researchers in drug discovery and process development, a thorough understanding of its synthesis, characterization, and safe handling is paramount to unlocking its potential as a foundational building block for novel and complex molecular architectures.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of a. This compound. Retrieved from [Link]

-

Capot Chemical. (2019). Material Safety Data Sheet - Methyl 4-chloro-3-nitrobenzoate. Retrieved from [Link]

-

Liu, Y. L., Zou, P., Xie, M. H., Wu, H., & He, Y. J. (2009). Methyl 4-chloro-3,5-dinitro-benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o62. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-3,5-dinitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H5ClN2O6). Retrieved from [Link]

-

Stenutz, R. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN101570522B - Synthetic method suitable for industrial production of active ester.

-

Lai, J., Yu, A., Yang, L., Zhang, Y., Shah, B. P., & Lee, K. B. (2016). Supporting Information: Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. CDC Stacks. Retrieved from [Link]

-

PubMed. (2009). Methyl 4-chloro-3,5-dinitro-benzoate. National Library of Medicine. Retrieved from [Link]

-

Al-Khafaji, Y. A., Al-Hamdani, A. A. S., & Ahmed, S. D. (2022). Synthesis, Characterization, DNA/HSA Interactions, and Anticancer Activity of Two Novel Copper(II) Complexes with 4-Chloro-3-Nitrobenzoic Acid Ligand. Molecules, 27(21), 7489. Retrieved from [Link]

-

Lu, X. Y., Lu, J. R., & You, Q. D. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-1208. Retrieved from [Link]

Sources

- 1. This compound | C8H5ClN2O6 | CID 96161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. Methyl 4-chloro-3,5-dinitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. capotchem.com [capotchem.com]

- 10. fishersci.com [fishersci.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

"spectral data for Methyl 4-chloro-3,5-dinitrobenzoate"

An In-Depth Technical Guide to the Spectral Characterization of Methyl 4-chloro-3,5-dinitrobenzoate

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectral data for this compound (CAS No. 2552-45-6), a key chemical intermediate and herbicide.[1] Intended for researchers, analytical chemists, and drug development professionals, this document elucidates the structural confirmation of this molecule through a multi-technique spectroscopic approach. We will delve into the interpretation of Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data. Each section is grounded in established analytical principles, explaining not just the data, but the causality behind the experimental choices and interpretation, ensuring a robust and self-validating understanding of the compound's molecular identity.

Molecular Identity and Physicochemical Properties

This compound is a derivative of benzoic acid with the chemical formula C₈H₅ClN₂O₆.[2] Its structure is characterized by a central benzene ring substituted with a methyl ester group, a chlorine atom, and two nitro groups. This specific arrangement of electron-withdrawing groups significantly influences its chemical properties and spectroscopic signature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 2552-45-6 | PubChem[2] |

| Molecular Formula | C₈H₅ClN₂O₆ | PubChem[2] |

| Molecular Weight | 260.59 g/mol | PubChem[2] |

| Monoisotopic Mass | 259.9836136 Da | PubChem[2] |

| Boiling Point | 381.4 °C | Biosynth[3] |

| Melting Point | 104-105.5 °C | PrepChem.com[4] |

Below is the two-dimensional chemical structure, which serves as the basis for all subsequent spectral interpretation.

Caption: 2D Structure of this compound.

Synthesis Pathway Overview

A foundational understanding of a compound's synthesis is crucial, as residual starting materials or byproducts can interfere with spectral analysis. The title compound is typically prepared via Fischer esterification of its corresponding carboxylic acid.

Caption: Generalized synthesis workflow for this compound.[4]

According to a standard procedure, 4-Chloro-3,5-dinitrobenzoic acid is dissolved in methanol with a catalytic amount of concentrated sulfuric acid.[4] The mixture is heated to reflux for approximately 18 hours. Upon cooling, the product, this compound, precipitates and can be collected by filtration and further purified by recrystallization from methanol.[4] This process ensures a high-purity sample suitable for spectroscopic analysis.

Infrared (IR) Spectroscopy Analysis

Principle & Experimental Choice: Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. For a solid sample like this compound, the Potassium Bromide (KBr) wafer method is an excellent choice.[2] This involves grinding the sample with high-purity KBr and pressing it into a transparent disc. KBr is used because it is transparent in the IR region of interest (4000-400 cm⁻¹) and provides a solid matrix that minimizes scattering, leading to a clean, interpretable spectrum.

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Rationale |

| ~3100 | Medium | Aromatic C-H Stretch | Typical for sp² C-H bonds on a benzene ring. |

| ~1730 | Strong | C=O Stretch (Ester) | The strong electronegativity of the aromatic ring substituents shifts this from the typical ~1740 cm⁻¹. |

| ~1540 | Strong | Asymmetric NO₂ Stretch | The two nitro groups give rise to very strong, characteristic absorption bands. |

| ~1350 | Strong | Symmetric NO₂ Stretch | The second key absorption for nitro functional groups. |

| ~1250 | Strong | C-O Stretch (Ester) | Characteristic stretching vibration for the ester linkage. |

| ~730 | Medium-Strong | C-Cl Stretch | Typical region for aryl chloride vibrations. |

Interpretation: The IR spectrum provides clear, confirmatory evidence for all key functional groups. The prominent, strong peak around 1730 cm⁻¹ is indicative of the ester carbonyl group. The presence of two very strong bands at approximately 1540 cm⁻¹ and 1350 cm⁻¹ is the unmistakable signature of the two nitro (NO₂) groups, corresponding to their asymmetric and symmetric stretching modes, respectively. The aromatic C-H and the C-Cl stretches further corroborate the proposed structure.

Protocol: KBr Wafer Preparation for FTIR Analysis

-

Sample Preparation: Gently grind 1-2 mg of high-purity this compound with approximately 100-200 mg of dry, spectroscopic-grade KBr in an agate mortar and pestle. The goal is a fine, homogenous powder.

-

Pellet Pressing: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent disc.

-

Data Acquisition: Place the KBr disc in the sample holder of the FTIR spectrometer.

-

Analysis: Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment should be acquired and automatically subtracted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Experimental Choice: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. A deuterated solvent, such as deuterochloroform (CDCl₃), is used to dissolve the sample. The deuterium is "invisible" in ¹H NMR, preventing the solvent signal from overwhelming the analyte signals. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

¹H NMR Spectroscopy

The symmetry of the molecule is a key determinant of its ¹H NMR spectrum. Due to the substitution pattern, the two aromatic protons are chemically equivalent, and the three protons of the methyl group are also equivalent.

Table 3: ¹H NMR Spectral Data (Varian A-60)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~8.9 | Singlet (s) | 2H | Aromatic H (H-2, H-6) | The powerful electron-withdrawing effects of the adjacent nitro and chloro groups deshield these protons significantly, shifting them far downfield. |

| ~4.0 | Singlet (s) | 3H | Methyl H (-OCH₃) | Protons of the methyl ester group. This is a typical chemical shift for such a group. |

Note: Exact chemical shifts can vary slightly based on solvent and instrument frequency. Data is sourced from PubChem.[2]

Interpretation: The ¹H NMR spectrum is remarkably simple and highly diagnostic. It shows only two signals, confirming the molecule's symmetry. The downfield singlet integrating to 2H corresponds to the two equivalent aromatic protons. The upfield singlet integrating to 3H is definitively assigned to the methyl ester protons. The absence of any splitting (i.e., both signals are singlets) confirms that there are no adjacent, non-equivalent protons to couple with.

¹³C NMR Spectroscopy

Table 4: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~162 | C=O (Ester Carbonyl) | Carbonyl carbons are highly deshielded and appear far downfield. |

| ~148 | C-NO₂ | Carbons directly attached to nitro groups are significantly deshielded. |

| ~135 | C-Cl | The carbon atom bonded to chlorine. |

| ~130 | C-COOCH₃ | The ipso-carbon attached to the ester group. |

| ~125 | C-H (Aromatic) | The two equivalent aromatic carbons bonded to hydrogen. |

| ~53 | -OCH₃ | The sp³ hybridized carbon of the methyl ester group appears furthest upfield. |

Note: Data interpreted from spectral information available on PubChem.[2]

Interpretation: The ¹³C NMR spectrum complements the ¹H NMR data perfectly. It displays six distinct carbon signals, corresponding to the six unique carbon environments in the molecule. The downfield carbonyl signal, the characteristic shifts for carbons bonded to the nitro and chloro groups, and the upfield methyl carbon signal collectively provide an unambiguous carbon "fingerprint" that validates the structure of this compound.

Protocol: Sample Preparation for NMR Analysis

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the compound.

-

Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% TMS.

-

Homogenization: Cap the tube and gently vortex or invert it until the sample is fully dissolved.

-

Analysis: Insert the NMR tube into the spectrometer's spinner turbine, place it in the magnet, and acquire the ¹H and ¹³C NMR spectra following standard instrument protocols for shimming, tuning, and data acquisition.

Mass Spectrometry (MS) Analysis

Principle & Experimental Choice: Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard method for volatile, thermally stable compounds like this one.[2] In EI, high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner.

Table 5: Key Mass Spectrometry Data (GC-MS)

| m/z (mass-to-charge ratio) | Relative Intensity | Assignment | Rationale |

| 260/262 | High | [M]⁺˙ (Molecular Ion) | The molecular ion peak. The ~3:1 isotopic pattern for 260/262 confirms the presence of one chlorine atom. |

| 229/231 | High | [M - OCH₃]⁺ | Loss of the methoxy radical (•OCH₃, 31 Da) from the molecular ion. A common fragmentation for methyl esters. |

| 199/201 | Medium | [M - OCH₃ - NO]⁺ | Subsequent loss of nitric oxide (NO, 30 Da) from the m/z 229 fragment. |

| 109 | Medium | [C₆H₂Cl]⁺ | A fragment corresponding to the dichlorinated aromatic ring after loss of all other substituents. |

Note: Data sourced from the NIST Mass Spectrometry Data Center via PubChem.[2]

Interpretation: The mass spectrum provides the final piece of confirmatory evidence. The molecular ion peak is observed at m/z 260, matching the compound's molecular weight.[2] Crucially, the presence of an M+2 peak at m/z 262 with roughly one-third the intensity confirms the presence of a single chlorine atom, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. The major fragment at m/z 229 corresponds to the characteristic loss of a methoxy radical (•OCH₃) from the ester, a highly favorable fragmentation pathway.

Caption: Plausible EI fragmentation pathway for this compound.

Conclusion

The comprehensive analysis of this compound using IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry provides a cohesive and unequivocal confirmation of its chemical structure. Each technique offers a unique and complementary piece of the structural puzzle: IR confirms the essential functional groups, NMR elucidates the precise H-C framework and symmetry, and MS verifies the molecular weight, elemental composition (Cl), and plausible fragmentation. This multi-faceted dataset forms a self-validating system, establishing a reliable spectral fingerprint for this compound for use in quality control, reaction monitoring, and further research applications.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of a. This compound. Retrieved from [Link]

-

NIST. (n.d.). NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

Lu, Y. et al. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(2), o362. Retrieved from [Link]

Sources

Methyl 4-chloro-3,5-dinitrobenzoate: A Comprehensive Technical Guide to Safety and Hazards

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-chloro-3,5-dinitrobenzoate is a chemical compound utilized in various research and development applications, including as a photoinduced electron acceptor and for studying kinetic data of transfer reactions.[1] Its utility in the laboratory is underscored by the critical need for a thorough understanding of its safety and hazard profile. This technical guide provides an in-depth analysis of the potential risks associated with this compound, offering detailed protocols for safe handling, storage, and emergency procedures to ensure the well-being of laboratory personnel and the integrity of research.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of a compound is essential for its safe handling.

| Property | Value | Source |

| CAS Number | 2552-45-6 | [1][2] |

| Molecular Formula | C₈H₅ClN₂O₆ | [1][2] |

| Molecular Weight | 260.59 g/mol | [1][2] |

| Boiling Point | 381.4 °C | [1] |

| Flash Point | 184.5 °C | [1] |

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazard identified is its potential to cause an allergic skin reaction.

GHS Classification:

-

Skin Sensitization, Category 1: H317 - May cause an allergic skin reaction.[2]

GHS Label Elements:

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements: H317 - May cause an allergic skin reaction.[2]

-

Precautionary Statements: [1][2]

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P272: Contaminated work clothing should not be allowed out of the workplace.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P333+P313: If skin irritation or rash occurs: Get medical advice/attention.

-

P321: Specific treatment (see supplemental first aid instruction on this label).

-

P362+P364: Take off contaminated clothing and wash it before reuse.

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

Toxicological Profile

While comprehensive toxicological data is not extensively available, the primary concern is skin sensitization.[2] Repeated or prolonged contact may lead to the development of an allergic skin reaction in susceptible individuals. The chemical, physical, and toxicological properties have not been thoroughly investigated.

Safe Handling and Storage Protocols

A systematic approach to handling and storage is paramount to minimizing exposure risk.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid form to avoid dust formation.[3][4]

-

Ensure that an eyewash station and safety shower are readily accessible.

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential for preventing direct contact.

Caption: Recommended Personal Protective Equipment for handling this compound.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use.[3]

-

Eye Protection: Use chemical safety goggles.[4]

-

Skin and Body Protection: A lab coat should be worn. For tasks with a higher risk of exposure, additional protective clothing may be necessary.[4]

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved respirator.

Storage

-

Store in a cool, dry, and well-ventilated place.[3]

-

Keep the container tightly closed.[3] Recommended storage temperature is between 10°C and 25°C.[1]

-

Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

A clear and well-rehearsed emergency plan is crucial.

Caption: Flowchart for emergency response to exposure incidents.

First-Aid Measures

-

General Advice: In all cases of exposure, consult a physician and provide them with the Safety Data Sheet (SDS).[3]

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[3]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes.[3] If skin irritation or a rash occurs, seek medical attention.[2]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[3]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

-

Specific Hazards Arising from the Chemical: Hazardous decomposition products include carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[3]

-

Special Protective Equipment for Firefighters: Wear a self-contained breathing apparatus for firefighting if necessary.[3]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation.[3]

-

Environmental Precautions: Do not let the product enter drains.

-

Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[3]

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.

-

Conditions to Avoid: Avoid dust formation.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, may decompose to produce carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[3]

Disposal Considerations

-

Product: Offer surplus and non-recyclable solutions to a licensed disposal company.

-

Contaminated Packaging: Dispose of as unused product.

Synthesis and Potential Impurities

This compound can be synthesized by the esterification of 4-chloro-3,5-dinitrobenzoic acid with methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid.[5][6] Potential impurities could include unreacted starting materials or byproducts of side reactions. The purity of the compound should be verified by appropriate analytical methods before use.

Conclusion

This compound is a valuable research chemical, but its potential to cause skin sensitization necessitates careful handling and adherence to strict safety protocols. By implementing the engineering controls, personal protective equipment, and emergency procedures outlined in this guide, researchers can mitigate the risks and ensure a safe laboratory environment. A thorough understanding of the hazards associated with this compound is the first and most critical step in its responsible use.

References

- Biosynth. (n.d.). This compound | 2552-45-6 | FM67720.

- PubChem. (n.d.). This compound.

- Capot Chemical. (n.d.). Material Safety Data Sheet - Methyl 4-chloro-3-nitrobenzoate.

- Fisher Scientific. (2025, December 24). Safety Data Sheet - Methyl 4-chloro-3-nitrobenzoate.

- Princeton University Environmental Health and Safety. (n.d.). Section 3: Emergency Procedures.

- Sigma-Aldrich. (2025, November 6). Safety Data Sheet - Methyl 3,5-dinitrobenzoate.

- Fisher Scientific. (n.d.). Safety Data Sheet.

- ChemicalBook. (2023, May 4). This compound | 2552-45-6.

- Thermo Fisher Scientific. (2025, December 26). Safety Data Sheet.

- CymitQuimica. (2024, December 19). Safety Data Sheet.

- Pharmaffiliates. (n.d.). CAS No : 2552-45-6 | Product Name : this compound.

- Capot Chemical. (2018, January 10). MSDS of Methyl 4-chloro-3-methoxy-5-nitrobenzoate.

- ChemicalBook. (n.d.). 2552-45-6(this compound) Product Description.

- Sigma-Aldrich. (n.d.). Material Safety Data Sheet.

- Fisher Scientific. (2024, February 24). Safety Data Sheet.

- Stenutz. (n.d.). This compound.

- National Institutes of Health. (n.d.). This compound.

- ECHEMI. (n.d.). Methyl 3,5-dinitrobenzoate SDS, 2702-58-1 Safety Data Sheets.

- PrepChem.com. (n.d.). Laboratory scale preparation of methyl-4-chloro-3,5-dinitro-benzoate.

- PubChem. (n.d.). 4-Chloro-3,5-dinitrobenzoic acid.

Sources

An In-depth Technical Guide to Methyl 4-chloro-3,5-dinitrobenzoate: Synthesis, Properties, and Applications for the Research Scientist

This guide provides a comprehensive technical overview of Methyl 4-chloro-3,5-dinitrobenzoate, a versatile chemical compound with significant potential for researchers, scientists, and professionals in drug development. We will delve into its core chemical principles, synthesis, analytical characterization, and its utility as a reactive intermediate in organic synthesis.

Introduction: Understanding the Core Chemistry

This compound is a nitrated aromatic ester. Its structure is characterized by a benzene ring substituted with a methyl ester group, a chlorine atom, and two nitro groups. The strong electron-withdrawing nature of the two nitro groups significantly activates the benzene ring towards nucleophilic aromatic substitution, making the chlorine atom a facile leaving group. This inherent reactivity is the cornerstone of its utility in synthetic chemistry.

Key Structural Features:

-

Electron-Deficient Aromatic Ring: The two nitro groups (-NO2) are powerful electron-withdrawing groups, polarizing the aromatic ring and making the carbon atoms susceptible to nucleophilic attack.

-

Reactive Center: The chlorine atom at the 4-position is the primary site of reactivity, readily displaced by a variety of nucleophiles.

-

Ester Functionality: The methyl ester group (-COOCH3) offers a site for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or transesterification.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental for its application in research.

Table 1: Physicochemical Properties of this compound[1][2][3]

| Property | Value |

| Molecular Formula | C8H5ClN2O6 |

| Molecular Weight | 260.59 g/mol |

| CAS Number | 2552-45-6 |

| Appearance | Light yellow needles or colorless crystals |

| Melting Point | 104-105.5 °C |

| Boiling Point | 381.4 °C |

| Flash Point | 184.5 °C |

| Dipole Moment | 4.03 D |

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

-

¹H NMR: The proton NMR spectrum is relatively simple, typically showing a singlet for the two equivalent aromatic protons and a singlet for the three methyl protons of the ester group.

-

¹³C NMR: The carbon NMR spectrum provides information about all the carbon environments within the molecule.

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

-

Strong absorptions for the asymmetric and symmetric stretching of the nitro groups (typically around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹).

-

A strong absorption for the carbonyl (C=O) stretch of the ester group (around 1720-1740 cm⁻¹).

-

Absorptions corresponding to C-Cl, C-O, and aromatic C-H bonds.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The molecular ion peak (M+) would be expected at m/z 260, with other fragments corresponding to the loss of various functional groups.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid precursor, 4-chloro-3,5-dinitrobenzoic acid.

Diagram 1: Synthesis of this compound

Caption: Fischer esterification of 4-chloro-3,5-dinitrobenzoic acid.

Experimental Protocol: Synthesis[4]

Objective: To synthesize this compound via Fischer esterification.

Materials:

-

4-Chloro-3,5-dinitrobenzoic acid (1.0 eq)

-

Methanol (excess, as solvent)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve 4-chloro-3,5-dinitrobenzoic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to reflux using a heating mantle.

-

Maintain the reflux for approximately 18 hours to ensure the reaction goes to completion.

-

After the reflux period, allow the reaction mixture to cool to room temperature.

-

Upon cooling, the product, this compound, will precipitate out of the solution as light yellow needles.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected crystals with a small amount of cold methanol to remove any unreacted starting material and sulfuric acid.

-

Dry the product thoroughly. For higher purity, recrystallization from methanol can be performed.

Reactivity and Synthetic Applications

The primary utility of this compound in a research and development setting stems from its high reactivity in nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the aromatic ring facilitates the displacement of the chloride ion by a wide range of nucleophiles.

Diagram 2: Nucleophilic Aromatic Substitution (SNAr) Reactivity

Caption: General mechanism of SNAr reaction of the title compound.

This reactivity makes it a valuable precursor for the synthesis of a variety of more complex molecules. By introducing different nucleophiles, a diverse library of compounds can be generated.

Potential Nucleophiles and Corresponding Products:

-

Amines (R-NH2, R2NH): Leads to the formation of N-substituted anilines, which are common motifs in pharmaceuticals.

-

Alkoxides (R-O⁻): Results in the formation of aryl ethers.

-

Thiolates (R-S⁻): Yields aryl sulfides.

-

Azides (N3⁻): Can be used to introduce an azide group, which can be further transformed into an amine or participate in click chemistry.

The kinetics of these transfer reactions can be studied to understand the influence of the nucleophile and solvent on the reaction rate.[1]

Analytical Methods for Purity and Characterization

Ensuring the purity of this compound is critical for its use in subsequent reactions. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound and for monitoring the progress of reactions involving it. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) and UV detection would be appropriate.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to analyze the volatility and fragmentation pattern of the compound, confirming its identity and detecting any volatile impurities.

X-ray Crystallography

Single-crystal X-ray diffraction has been used to determine the precise three-dimensional structure of this compound.[2] This technique provides definitive information about bond lengths, bond angles, and the overall molecular conformation in the solid state.

Biological and Pharmacological Context

While direct and extensive biological activity data for this compound is not widely published, the broader class of nitroaromatic compounds, including nitrobenzoates, has been investigated for various biological activities. For instance, some dinitrobenzoate esters have shown potential antitubercular and antifungal activities.[3][4]

The primary relevance of this compound in drug development is as a versatile starting material or intermediate for the synthesis of more complex and biologically active molecules. Its predictable reactivity allows for the systematic modification of its structure to explore structure-activity relationships (SAR) in a drug discovery program.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

GHS Hazard Statements: May cause an allergic skin reaction.[5]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Store in a cool, dry, and well-ventilated place away from incompatible materials.

-

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.

Conclusion

This compound is a valuable and reactive compound for chemical synthesis. Its activated aromatic system makes it an excellent substrate for nucleophilic aromatic substitution, providing a gateway to a wide array of functionalized aromatic compounds. For researchers in organic synthesis and drug development, a solid understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential as a building block for novel molecules.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Stenutz, R. (n.d.). This compound. Retrieved from [Link]

-

PrepChem. (2023). Synthesis of a. This compound. Retrieved from [Link]

-

Liu, Y. L., Zou, P., Xie, M. H., Wu, H., & He, Y. J. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o62. Retrieved from [Link]

- Fathalla, M. F., & Hamed, E. A. (2009). Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. International Journal of Chemical Kinetics, 41(12), 777-786.

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Chloro-3-Nitrobenzoic Acid in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

ResearchGate. (2024). 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. Retrieved from [Link]

-

PubMed. (2023). Antifungal activity against Candida albicans of methyl 3,5-dinitrobenzoate loaded nanoemulsion. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Chloro-3-nitrobenzoic acid methyl ester. Retrieved from [Link]

-

MDPI. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. Retrieved from [Link]

-

U.S. Food & Drug Administration. (n.d.). Analytical Methods (methods used to detect and measure each analyte). Retrieved from [Link]

-

ResearchGate. (2025). Investigation of Unexpected Reaction Intermediates in the Alkaline Hydrolysis of Methyl 3,5-Dinitrobenzoate. Retrieved from [Link]

-

HMDB. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Retrieved from [Link]

-

PubMed Central. (2023). Antifungal activity against Candida albicans of methyl 3,5-dinitrobenzoate loaded nanoemulsion. Retrieved from [Link]

-

NIST. (n.d.). Methyl 3,5-dinitrobenzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). Single crystal X-ray structure obtained from the 3,5-dinitrobenzoate of.... Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum of methyl 3,5-dichloro-4-methylbenzoate, post 1559 coulombs. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Chloro-3-nitrobenzoic acid methyl ester - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 1H & 13C NMR Spectra Methyl 4-(methylthio)-2-(3-nitrobenzamido)butanoate (2a). Retrieved from [Link]

-

ResearchGate. (2025). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Retrieved from [Link]

-

J-STAGE. (n.d.). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Retrieved from [Link]

-

ProQuest. (n.d.). The 3,5-dinitrobenzoates as derivatives of alcohols and phenols. Retrieved from [Link]

-

Shimadzu. (n.d.). Application Note. Retrieved from [Link]

-

USDA. (n.d.). Confirmation of Pesticides by GC/MS/MS. Retrieved from [Link]

-

NIH. (n.d.). Crystal structure studies of 4-ethylpiperazin-1-ium 3,5-dinitrobenzoate, 4-methylpiperazin-1-ium 3,5-dinitrobenzoate and 4-methylpiperazin-1-ium 4-iodobenzoate. Retrieved from [Link]

Sources

The Dinitrobenzoates: A Technical History from Synthesis to Modern Application

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the discovery, history, and evolving applications of dinitrobenzoate compounds. From their origins in 19th-century synthetic chemistry to their indispensable roles in modern analytical techniques and as precursors in materials science, this document traces the scientific journey of these versatile molecules. We will delve into the synthesis of key isomers, elucidate the chemical principles behind their most significant applications, and provide detailed experimental protocols for their use. This guide is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering both historical context and practical, field-proven insights into the world of dinitrobenzoates.

Introduction: The Nitro Group's Enduring Influence

The introduction of the nitro group (–NO₂) onto an aromatic ring profoundly alters its chemical personality. As a powerful electron-withdrawing group, it deactivates the ring towards electrophilic substitution while simultaneously activating it for nucleophilic attack.[1] This dual nature is the cornerstone of the utility of nitroaromatic compounds. When two such groups are present, as in the dinitrobenzoates, these effects are magnified, creating a class of compounds with unique properties and a rich history of application.

Dinitrobenzoate compounds are derivatives of benzoic acid, featuring two nitro groups attached to the benzene ring. The specific placement of these groups gives rise to several isomers (e.g., 2,4-, 2,5-, 3,4-, and 3,5-), each with distinct physical properties and applications. This guide will focus primarily on the most historically and commercially significant isomers, charting their path from initial laboratory curiosities to vital reagents in the modern scientific landscape.

Foundational Discoveries and Early Synthesis

The story of dinitroaromatic compounds is intrinsically linked to the rise of synthetic organic chemistry in the mid-19th century. While the exact first synthesis of a dinitrobenzoate is difficult to pinpoint to a single date, early work on the nitration of aromatic compounds laid the groundwork. A significant early milestone can be attributed to the work of German chemist Peter Griess, a pioneer in diazo chemistry, whose 1874 publication in Berichte der deutschen chemischen Gesellschaft described work related to 2,5-dinitrobenzoic acid.[2][3][4] This era marked the beginning of systematic exploration into the synthesis and characterization of these compounds.

The most common and enduring method for synthesizing dinitrobenzoic acids is the direct nitration of benzoic acid or its mononitrated precursors. The strongly deactivating nature of the carboxylic acid group directs incoming nitro groups primarily to the meta positions, making the 3,5-isomer the most accessible product under vigorous nitrating conditions.[5]

Visualizing the Core Synthesis

The synthesis of 3,5-dinitrobenzoic acid from benzoic acid is a classic example of electrophilic aromatic substitution, requiring harsh conditions to overcome the deactivating effect of the carboxyl group.

Caption: General synthesis of 3,5-Dinitrobenzoic Acid via nitration.

The Rise of Dinitrobenzoates in Chemical Analysis

Perhaps the most impactful application of dinitrobenzoate compounds lies in analytical chemistry, specifically in the derivatization of alcohols, amines, and other nucleophilic species for chromatographic analysis.

The Rationale: Creating a Chromophore

Early high-performance liquid chromatography (HPLC) systems predominantly used ultraviolet (UV) detectors. Many important analytes, such as simple alcohols and amines, lack a significant UV chromophore—a part of the molecule that absorbs UV light. This rendered them effectively invisible to the detector, making quantification impossible.

The solution was pre-column derivatization: reacting the analyte with a reagent that attaches a strongly UV-absorbing tag. 3,5-Dinitrobenzoyl chloride emerged as a near-perfect reagent for this purpose.

-

Expertise & Causality: The choice of 3,5-dinitrobenzoyl chloride was deliberate and ingenious. The two nitro groups are powerful chromophores, creating a derivative with a very high molar absorptivity.[6] This allows for the detection of minute quantities of the original analyte. Furthermore, the resulting 3,5-dinitrobenzoate esters are typically stable, crystalline solids with sharp, well-defined melting points, a property that was historically used for the definitive identification of unknown liquid alcohols.[7] The reaction is a straightforward nucleophilic acyl substitution, making it reliable and broadly applicable.

Experimental Workflow: From Analyte to Signal

The derivatization process converts a non-UV-active analyte into a detectable product, enabling its separation and quantification by HPLC.

Sources

- 1. Nitro compound - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Johann Peter Griess FRS (1829–88): Victorian brewer and synthetic dye chemist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peter Griess - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3,5-Dinitrobenzoic acid | C7H4N2O6 | CID 7433 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: The Synthetic Utility of Methyl 4-chloro-3,5-dinitrobenzoate

Introduction: A Strategically Activated Aromatic Building Block

Methyl 4-chloro-3,5-dinitrobenzoate is a highly versatile and reactive reagent in modern organic synthesis. Its utility stems from a unique confluence of structural features: a benzene ring bearing a chloro leaving group, a methyl ester, and, most critically, two strongly electron-withdrawing nitro groups. These nitro groups, positioned ortho and para to the chlorine atom, profoundly activate the aromatic ring towards nucleophilic attack. This electronic activation renders the typically nucleophilic benzene ring electrophilic at the chlorine-bearing carbon, making it an exceptional substrate for nucleophilic aromatic substitution (SNAr) reactions.

This guide provides an in-depth exploration of the chemical principles governing the reactivity of this compound, detailed protocols for its key applications, and insights into its use as both a synthetic intermediate and an analytical derivatizing agent for researchers in synthetic chemistry and drug development.

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use in the laboratory.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 2552-45-6 | [1][2] |

| Molecular Formula | C₈H₅ClN₂O₆ | [1][3] |

| Molecular Weight | 260.59 g/mol | [1][3] |

| Appearance | Light yellow needles or colorless crystals | [4][5] |

| Melting Point | 104-105.5 °C | [4] |

| Boiling Point | 381.4 °C | [3] |

Safety & Handling:

This compound is classified as a skin sensitizer and may cause an allergic skin reaction.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Refer to the material safety data sheet (MSDS) for comprehensive handling and disposal information.[6][7][8][9]

Core Application: Nucleophilic Aromatic Substitution (SNAr) Reactions

The primary application of this compound is as an electrophilic partner in SNAr reactions. This pathway is fundamental to forging new carbon-heteroatom bonds on an aromatic scaffold.

Causality of Reactivity: The SNAr Mechanism

The SNAr reaction is a two-step addition-elimination mechanism.[10] It is distinct from SN1 and SN2 pathways and is highly favorable for this substrate due to profound electronic stabilization of the key intermediate.

-

Nucleophilic Attack: A nucleophile (e.g., an amine, alkoxide, or thiol) attacks the electrophilic carbon atom bearing the chlorine. This step forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Stabilization: The exceptional reactivity of this compound is owed to the powerful stabilizing effect of the two nitro groups. They delocalize the negative charge of the Meisenheimer complex through resonance, significantly lowering the activation energy of this first, typically rate-determining, step.

-

Elimination & Aromatization: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the final substituted product.

Caption: The SNAr addition-elimination mechanism.

This powerful reactivity allows for the facile introduction of a wide range of functionalities, including primary and secondary amines, anilines, thiols, and phosphines.[3][11]

Protocol 1: Synthesis of N-Substituted Amino Dinitrobenzoates

This protocol details a general procedure for the reaction of this compound with a primary or secondary amine, a common transformation in the synthesis of novel molecular entities.

Objective:

To synthesize a methyl 4-(substituted amino)-3,5-dinitrobenzoate derivative via an SNAr reaction.

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Molar Eq. | Amount |

| This compound | 260.59 | 1.0 | (e.g., 2.61 g, 10 mmol) |

| Amine Nucleophile (e.g., Piperidine) | 85.15 | 1.1 | (e.g., 0.94 g, 11 mmol) |

| Triethylamine (Et₃N) or K₂CO₃ | 101.19 | 1.2 | (e.g., 1.21 g, 12 mmol) |

| Solvent (e.g., Methanol or Acetonitrile) | - | - | 50 mL |

Step-by-Step Methodology:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and the chosen solvent (e.g., Methanol).

-

Reagent Addition: While stirring at room temperature, add the amine nucleophile (1.1 eq). This is followed by the addition of a non-nucleophilic base such as triethylamine or potassium carbonate (1.2 eq) to act as an acid scavenger for the HCl generated.

-

Reaction Execution: Heat the reaction mixture to reflux (for methanol, ~65 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up & Isolation: After cooling to room temperature, the solvent can be removed under reduced pressure. The resulting residue is then redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Caption: Experimental workflow for SNAr reaction.

Application 2: Derivatizing Agent for Analytical Quantification

The same high reactivity that makes this compound a valuable synthetic reagent also allows it to be used as a derivatizing agent for the quantitative analysis of primary and secondary amines, such as amino acids, by High-Performance Liquid Chromatography (HPLC).[12] The reaction attaches the strongly chromophoric dinitrobenzoyl group to the analyte, dramatically enhancing its UV absorbance for sensitive detection. While analogous reagents like 4-chloro-3,5-dinitrobenzotrifluoride (CNBF) are well-documented for this, the principle is identical.[13]

Protocol 2: Pre-Column Derivatization of Amines for HPLC-UV Analysis

Objective:

To derivatize a sample containing primary or secondary amines for quantitative analysis by HPLC with UV detection.

Materials & Reagents:

| Reagent | Concentration / pH | Purpose |

| Derivatization Reagent | 50-70 mmol/L in Acetonitrile | This compound |

| Borate Buffer | 0.1 M, pH 9.0 | To maintain alkaline conditions |

| Amine Standard/Sample | ~1-5 mmol/L in water | Analyte solution |

| Quenching Solution | 1 M HCl | To stop the reaction |

Step-by-Step Methodology:

-